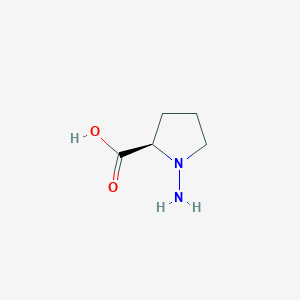

N-Amino-D-proline

Description

Properties

IUPAC Name |

(2R)-1-aminopyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O2/c6-7-3-1-2-4(7)5(8)9/h4H,1-3,6H2,(H,8,9)/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUCUOMVLTQBZCY-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@@H](N(C1)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

130.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10139-05-6 | |

| Record name | D-Proline, 1-amino- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10139-05-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Aminoproline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010139056 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-AMINOPROLINE, D- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VJL5P9K5X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

High-Fidelity Synthesis of N-Amino-D-Proline: A Stereochemically Retentive Approach

Executive Summary

N-Amino-D-proline is a critical chiral hydrazine building block used in the development of peptidomimetics, particularly for the construction of

This guide details the synthesis of N-Amino-D-proline from D-proline via the N-nitrosation–reduction pathway . While electrophilic amination (e.g., using monochloramine) is a theoretical alternative, the nitrosation-reduction route remains the gold standard for laboratory-scale synthesis due to its scalability, cost-effectiveness, and high stereochemical retention.

Key Technical Constraints:

-

Stereochemical Integrity: Maintaining the R-configuration of the D-proline starting material.

-

Safety: Strict containment of the N-nitroso intermediate (a potential carcinogen).

-

Purity: Complete removal of zinc salts post-reduction.

Strategic Pathway Analysis

The synthesis relies on the nucleophilic attack of the secondary amine of D-proline on a nitrosonium ion equivalent, followed by the reduction of the resulting N-nitroso functionality to a hydrazine.

Reaction Logic

-

Nitrosation: D-Proline reacts with nitrous acid (generated in situ from

) to form N-nitroso-D-proline. -

Reduction: The N-nitroso group (

) is reduced to the N-amino group (

Pathway Visualization

Figure 1: Synthetic workflow for the conversion of D-Proline to N-Amino-D-Proline highlighting the critical N-nitroso intermediate.

Detailed Experimental Protocol

Materials & Reagents

| Reagent | Grade | Role | Hazard Note |

| D-Proline | >99% ee | Substrate | - |

| Sodium Nitrite ( | ACS Reagent | Reagent | Oxidizer, Toxic |

| Zinc Dust | <10 micron | Reductant | Flammable solid |

| Acetic Acid ( | Glacial | Solvent/Proton Source | Corrosive |

| Hydrochloric Acid | conc.[1][2] | Catalyst | Corrosive |

Step 1: Synthesis of N-Nitroso-D-Proline

Objective: Conversion of secondary amine to N-nitroso derivative.

-

Dissolution: Dissolve D-Proline (10.0 g, 86.9 mmol) in a minimal volume of water/HCl solution. Ensure the pH is strongly acidic (pH < 2).

-

Nitrosation: Cool the solution to

in an ice/salt bath. Dropwise add a saturated aqueous solution of Sodium Nitrite (7.2 g, 104 mmol).-

Process Insight: Maintain internal temperature

. The reaction is exothermic.

-

-

Reaction: Stir for 1 hour at

. The solution will turn yellow/orange, indicating N-nitroso formation. -

Extraction: Extract the aqueous layer with Diethyl Ether (

). -

Isolation: Dry the combined organic layers over

, filter, and concentrate in vacuo.-

Checkpoint: You should obtain a yellow oil or solid. Do not overheat ; nitrosamines are thermally unstable.

-

Step 2: Reduction to N-Amino-D-Proline

Objective: Chemoselective reduction of the nitroso group.

-

Preparation: Dissolve the crude N-nitroso-D-proline (from Step 1) in 50% aqueous Acetic Acid (approx. 500 mL per 10g precursor).

-

Reduction Setup: Place the vessel in an ice bath (

). -

Zinc Addition: Add Zinc dust (40.0 g, excess) gradually over 30 minutes with vigorous stirring.

-

Critical Control:Exotherm Watch. The temperature must remain

. If the temperature spikes, the N-N bond may cleave, reverting to D-proline.

-

-

Workup (Zinc Removal):

-

Filter off unreacted Zinc dust.[5]

-

Option A (Sulfide Precipitation): Treat the filtrate with

(or a sulfide source) to precipitate dissolved Zinc as -

Option B (Ion Exchange - Recommended): Pass the filtrate through a cation exchange column (e.g., Dowex 50). Wash with water, then elute the amino acid with dilute aqueous Ammonia.

-

-

Crystallization: Concentrate the filtrate. Crystallize the product from Ethanol/Ether.

Characterization & Quality Control

To ensure the protocol yielded the correct enantiomer and structure, the following validation parameters must be met.

Analytical Data Profile

| Parameter | Expected Value (D-Isomer) | Method | Logic |

| Appearance | White crystalline solid | Visual | Purity check |

| Melting Point | Capillary | Identity verification | |

| Optical Rotation | Polarimetry | Crucial: L-isomer is (-); D-isomer must be (+). | |

| 400 MHz | Structure confirmation | ||

| Ninhydrin Test | Weak/Yellow response | TLC/Spot | Hydrazines react differently than amines. |

Stereochemical Validation Logic

The reduction of N-nitroso compounds in acidic media generally proceeds with retention of configuration . However, racemization can occur if the temperature during nitrosation exceeds

Self-Validating System:

If the optical rotation is near

Safety & Toxicology (E-E-A-T)

Warning: N-Nitroso Compounds The intermediate, N-nitroso-D-proline, belongs to a class of compounds (nitrosamines) often associated with carcinogenicity. While proline-based nitrosamines are less potent than volatile nitrosamines (like NDMA), strict precautions are mandatory.

-

Engineering Controls: All steps involving

and the intermediate must be performed in a certified chemical fume hood. -

Destruction of Waste: Quench all nitrosamine-containing waste with sulfamic acid or excess zinc/HCl before disposal.

-

PPE: Double nitrile gloves, lab coat, and safety glasses.

Applications in Drug Discovery

N-Amino-D-proline is not merely a synthetic curiosity; it is a high-value scaffold:

-

Peptidomimetics: Used to synthesize

-hydrazino peptides, which adopt specific helical turns (hydrazino-turn) distinct from natural -

Organocatalysis: Chiral hydrazine catalysts derived from proline are used in asymmetric hydrazonation reactions.

-

Protease Resistance: Incorporation of the N-amino group prevents peptide bond cleavage by standard proteases, increasing the half-life of peptide drugs.

References

-

Klosterman, H. J., et al. "Synthesis of N-amino-L-proline." PrepChem. Accessed October 2023. Link

- Sjoholm, R., et al. "Reduction of N-nitrosamines to N-hydrazines." Acta Chemica Scandinavica.

-

FDA Guidance. "Control of Nitrosamine Impurities in Human Drugs." U.S. Food and Drug Administration. Link

-

El-Faham, A., et al. "Peptide Coupling Reagents, More than a Letter Soup." Chemical Reviews. Link

Sources

Chiral Synthesis of N-Amino-D-proline: An In-depth Technical Guide

Abstract

N-Amino-D-proline, a chiral cyclic hydrazine-carboxylic acid, is a valuable building block in medicinal chemistry and drug development. Its unique constrained structure and the presence of a reactive N-amino group make it an attractive scaffold for the synthesis of novel peptidomimetics, constrained peptides, and pharmacologically active agents. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining enantiomerically pure N-Amino-D-proline. We will delve into two core methodologies: a classical approach involving the nitrosation of D-proline followed by reduction, and a modern strategy centered around the electrophilic amination of a protected D-proline derivative. This guide is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available synthetic routes.

Introduction: The Significance of N-Amino-D-proline in Drug Discovery

The incorporation of conformational constraints into peptide structures is a well-established strategy for enhancing their metabolic stability, receptor affinity, and selectivity. Proline and its derivatives are particularly effective in this regard due to the inherent rigidity of the pyrrolidine ring[1]. N-Amino-D-proline extends this concept by introducing a nucleophilic N-amino group, which serves as a versatile handle for further chemical modification. This unique combination of features allows for the creation of novel peptide architectures and the exploration of new chemical space in drug discovery. The D-configuration of the proline backbone is often employed to confer resistance to enzymatic degradation, a critical attribute for therapeutic peptides.

This guide will focus on practical and reliable methods for the chiral synthesis of N-Amino-D-proline, starting from the readily available chiral pool starting material, D-proline.

Synthetic Strategies: A Tale of Two Routes

The synthesis of N-Amino-D-proline can be broadly categorized into two main approaches, each with its own set of advantages and considerations.

-

Route 1: The Classical Nitrosation-Reduction Pathway. This traditional method involves the direct modification of the secondary amine of D-proline. It is a robust and well-documented procedure.

-

Route 2: The Modern Electrophilic Amination Approach. This strategy relies on the use of protecting groups to facilitate the selective amination of the proline nitrogen. It offers potentially milder reaction conditions and opportunities for diversification.

The following sections will provide a detailed examination of each route, including step-by-step protocols and mechanistic discussions.

Figure 1. Overview of the two primary synthetic routes to N-Amino-D-proline.

Route 1: The Classical Nitrosation-Reduction Pathway

This established two-step synthesis commences with the N-nitrosation of D-proline, followed by the reduction of the resulting N-nitroso derivative to afford the desired N-amino product.

Step 1: N-Nitrosation of D-Proline

The initial step involves the reaction of D-proline with a nitrosating agent, typically generated in situ from sodium nitrite and an acid. The secondary amine of the proline ring acts as a nucleophile, attacking the nitrosonium ion (NO⁺).

Figure 2. Workflow for the N-Nitrosation of D-Proline.

Experimental Protocol: Synthesis of N-Nitroso-D-proline

-

Dissolution: In a round-bottom flask equipped with a magnetic stirrer, dissolve D-proline (1 equivalent) in aqueous acetic acid (e.g., 50% v/v). Cool the solution to 0-5 °C in an ice bath.

-

Nitrosation: While maintaining the low temperature, add a solution of sodium nitrite (NaNO₂) (1.1 equivalents) in water dropwise to the stirred D-proline solution. The addition should be slow to control the exothermicity of the reaction.

-

Reaction Monitoring: Stir the reaction mixture at 0-5 °C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture can be extracted with a suitable organic solvent, such as ethyl acetate. The organic layers are then combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield N-nitroso-D-proline.

Causality Behind Experimental Choices:

-

Low Temperature: The nitrosation reaction is exothermic and the nitrosonium ion is unstable at higher temperatures. Maintaining a low temperature is crucial to prevent decomposition of the nitrosating agent and to minimize side reactions.

-

Acidic Conditions: The presence of an acid is necessary to generate the active nitrosating agent, the nitrosonium ion (NO⁺), from sodium nitrite.

-

Stoichiometry: A slight excess of sodium nitrite is used to ensure complete conversion of the starting material.

Step 2: Reduction of N-Nitroso-D-proline

The N-nitroso group is then reduced to an amino group. A common and effective method for this transformation is the use of zinc dust in an acidic medium, such as acetic acid[2].

Figure 3. Workflow for the Reduction of N-Nitroso-D-proline.

Experimental Protocol: Synthesis of N-Amino-D-proline via Reduction

-

Reaction Setup: In a round-bottom flask, dissolve N-nitroso-D-proline (1 equivalent) in glacial acetic acid.

-

Reduction: To the stirred solution, add zinc dust (excess, e.g., 3-5 equivalents) portion-wise. The addition should be controlled to manage the exothermic reaction.

-

Reaction Monitoring: Stir the mixture at room temperature. The reaction progress can be followed by TLC until the starting material is consumed.

-

Work-up and Purification: After the reaction is complete, filter the mixture to remove excess zinc. The filtrate is then concentrated under reduced pressure. The residue can be purified by recrystallization or ion-exchange chromatography to yield N-Amino-D-proline.

Mechanistic Insight:

The reduction of the N-nitroso group with zinc in acetic acid proceeds through a series of electron transfer steps. The zinc metal acts as the reducing agent, donating electrons to the nitroso group, which is protonated by the acetic acid. This ultimately leads to the cleavage of the N-O bond and the formation of the N-amino group.

Route 2: The Modern Electrophilic Amination Approach

This contemporary strategy offers an alternative to the classical nitrosation route and involves three main stages: protection of the D-proline functional groups, electrophilic amination of the nitrogen atom, and subsequent deprotection to unveil the final product.

Step 1: Protection of D-Proline

To achieve selective N-amination, both the carboxylic acid and the secondary amine of D-proline must be suitably protected. A common strategy involves the protection of the amine with a tert-butoxycarbonyl (Boc) group, followed by esterification of the carboxylic acid, for instance, as a methyl ester.

Experimental Protocol: Synthesis of N-Boc-D-proline Methyl Ester

-

Boc Protection: D-proline is reacted with di-tert-butyl dicarbonate ((Boc)₂O) in the presence of a base (e.g., sodium bicarbonate or triethylamine) in a suitable solvent system (e.g., dioxane/water or dichloromethane) to yield N-Boc-D-proline[2].

-

Esterification: The resulting N-Boc-D-proline is then esterified. A common method is to react it with methyl iodide in the presence of a base like potassium carbonate in a solvent such as dimethylformamide (DMF). Alternatively, esterification can be achieved using diazomethane or by Fischer esterification with methanol under acidic conditions, though care must be taken to avoid Boc deprotection.

Figure 4. Workflow for the Protection of D-Proline.

Step 2: Electrophilic Amination

With the carboxyl and amino groups protected, the nitrogen of the Boc-protected proline ester is now ready for amination. This is achieved by reacting the substrate with an electrophilic aminating agent. Azodicarboxylates, such as di-tert-butyl azodicarboxylate (DBAD), are commonly employed for this purpose. The reaction is typically carried out by first deprotonating the N-H of the Boc-protected proline ester with a strong base to form an enolate, which then acts as a nucleophile.

Experimental Protocol: Electrophilic Amination of N-Boc-D-proline Methyl Ester

-

Enolate Formation: In an inert atmosphere (e.g., under argon or nitrogen), dissolve N-Boc-D-proline methyl ester (1 equivalent) in a dry aprotic solvent such as tetrahydrofuran (THF). Cool the solution to a low temperature (e.g., -78 °C). Add a strong base, such as lithium diisopropylamide (LDA), dropwise to generate the enolate.

-

Amination: To the cold enolate solution, add a solution of di-tert-butyl azodicarboxylate (DBAD) (1.1 equivalents) in dry THF dropwise.

-

Reaction Quenching and Work-up: After stirring for an appropriate time at low temperature, the reaction is quenched with a saturated aqueous solution of ammonium chloride. The mixture is then allowed to warm to room temperature and extracted with an organic solvent. The combined organic layers are dried and concentrated. The crude product, N-(1,2-bis(tert-butoxycarbonyl)hydrazino)-N-Boc-D-proline methyl ester, can be purified by column chromatography.

Rationale for Reagent Selection:

-

Strong Base (LDA): A strong, non-nucleophilic base like LDA is required to deprotonate the relatively non-acidic N-H proton of the Boc-protected amine without adding to the carbonyl group of the ester.

-

Aprotic Solvent (THF): A dry, aprotic solvent is essential to prevent quenching of the strong base and the reactive enolate intermediate.

-

Electrophilic Aminating Agent (DBAD): DBAD is an effective electrophilic nitrogen source. The resulting hydrazine adduct is stable and can be carried forward to the deprotection step.

Step 3: Deprotection

The final stage of this synthetic route involves the removal of all protecting groups to yield N-Amino-D-proline. This typically requires a two-step deprotection sequence.

Experimental Protocol: Deprotection to N-Amino-D-proline

-

Boc Deprotection: The three Boc groups are typically removed under acidic conditions. A common method is to treat the protected intermediate with trifluoroacetic acid (TFA) in dichloromethane (DCM).

-

Ester Hydrolysis: The methyl ester is then hydrolyzed to the carboxylic acid. This is usually achieved by saponification with a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH) in a mixture of water and a miscible organic solvent like methanol or THF, followed by acidification to pH 7.

Figure 5. Workflow for the Deprotection Sequence.

Comparative Analysis of Synthetic Routes

Both the classical and modern approaches to the synthesis of N-Amino-D-proline offer viable pathways to the target molecule. The choice of route will often depend on the specific requirements of the researcher, including scale, available reagents, and tolerance for certain reaction conditions.

| Feature | Route 1: Nitrosation-Reduction | Route 2: Electrophilic Amination |

| Starting Material | D-Proline | D-Proline |

| Number of Steps | 2 | 3 (Protection, Amination, Deprotection) |

| Reagents | Sodium nitrite, zinc, acetic acid | (Boc)₂O, strong base (LDA), DBAD, TFA, LiOH |

| Stereocontrol | Relies on the chirality of the starting material | Relies on the chirality of the starting material |

| Potential Hazards | Use of potentially carcinogenic nitrosamines | Use of strong, pyrophoric base (LDA) and corrosive acid (TFA) |

| Scalability | Generally scalable | Can be scalable, but may require careful control of anhydrous conditions |

| Purity of Final Product | May require careful purification to remove inorganic salts | Purification often involves chromatography |

Conclusion

This technical guide has detailed two robust and reliable methods for the chiral synthesis of N-Amino-D-proline. The classical nitrosation-reduction pathway offers a direct and time-tested approach. In contrast, the modern electrophilic amination route, while involving more steps, provides a more versatile platform for the potential synthesis of a wider range of N-substituted proline derivatives by varying the electrophilic aminating agent. The choice of the optimal synthetic strategy will be dictated by the specific experimental context and the desired scale of the synthesis. Both routes, when executed with care and attention to the principles outlined in this guide, will provide access to this valuable chiral building block for applications in drug discovery and development.

References

-

Comins, D. L., Brooks, C. A., & Ingalls, C. L. (2001). Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid. The Journal of Organic Chemistry, 66(6), 2181–2182. [Link]

-

Ohshima, H., Mahon, G. A. T., Wahrendorf, J., & Bartsch, H. (1983). Dose-Response Study of N-Nitrosoproline Formation in Rats and a Deduced Kinetic Model for Predicting Carcinogenic Effects Caused by Endogenous Nitrosation. Cancer Research, 43(11), 5072–5076. [Link]

-

Leaf, C. D., Kleinman, M. T., Hamilton, R. F., & Holtzman, M. J. (1995). A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation. Carcinogenesis, 16(10), 2493–2497. [Link]

-

Lu, S. H., Ohshima, H., & Bartsch, H. (1988). Modulation of endogenous synthesis of N-nitrosamino acids in humans. IARC Scientific Publications, (89), 129–137. [Link]

-

Aapptec. (n.d.). Boc-D-Pro-OH. Retrieved from [Link]

-

Gao, Y., Li, W., & Wang, Q. (2013). Reduction of N-nitrosodimethylamine with zero-valent zinc. Chemosphere, 90(2), 653–658. [Link]

-

Barbas, C. F. (2008). Enamine-Based Organocatalysis with Proline and Diamines: The Development of Direct Catalytic Asymmetric Aldol, Mannich, Michael, and Diels–Alder Reactions. Accounts of Chemical Research, 41(1), 1–13. [Link]

-

Beausoleil, E., & Lubell, Y. A. (2007). Proline Derivatives in Organic Synthesis. Organic Chemistry Portal. [Link]

-

Zhang, Y., & Li, Z. (2023). Recent Advances in the Hydroxylation of Amino Acids and Its Derivatives. Molecules, 28(6), 2605. [Link]

-

Williams, T. J., & Chemler, S. R. (2021). Electrophilic Aminating Agents in Total Synthesis. Angewandte Chemie International Edition, 60(52), 26914-26941. [Link]

-

Karoyan, P., & Chassaing, G. (1997). 3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. Molecules, 2(1), 28-55. [Link]

-

TSI Journals. (2009). The efficient reduction of oximes to amines with Zn and acetic acid under ultrasonic irradiation. Organic Chemistry: An Indian Journal, 5(4), 412-414. [Link]

-

Berkessel, A., & Cleemann, F. (2006). L-Proline. Organic Syntheses, 83, 174. [Link]

-

Zolfigol, M. A., Zebarjadian, M. H., Chehardoli, G., Keypour, H., Salehzadeh, S., & Shamsipur, M. (2001). Nitrosamine synthesis by nitrosation. Organic Chemistry Portal. [Link]

- Lamberth, C. (1999). Process for removing N-nitroso compounds from organo-amine compositions including dinitroaniline herbicides.

-

Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. [Link]

-

Martínez-Martínez, M., González-Páez, F., García-Ortega, L., Busto, E., & Gotor-Fernández, V. (2021). A New L-Proline Amide Hydrolase with Potential Application within the Amidase Process. Catalysts, 12(1), 18. [Link]

-

LibreTexts Chemistry. (2021). 10.1: Chiral Proline Based Reactions. [Link]

-

Grischek, B., & Gröger, H. (2022). Racemization-free and scalable amidation of l-proline in organic media using ammonia and a biocatalyst only. Green Chemistry, 24(11), 4416-4420. [Link]

-

Wang, Q. (2023). Proline provides a nitrogen source in the retinal pigment epithelium to synthesize and export amino acids for the neural retina. Cell Reports, 42(5), 112461. [Link]

-

El-Sayed, A. S., & El-Sokkary, R. I. (2016). Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. Molecules, 21(3), 268. [Link]

-

Hendrick, C. E., Bitting, K. J., & Wang, Q. (2016). Copper-Catalyzed Electrophilic Amination of Heteroaromatic and Aromatic C–H Bonds via TMPZnCl•LiCl Mediated Metalation. Organic Syntheses, 93, 335-353. [Link]

-

Liu, L., & Dong, X. (2016). Enantioselective Hydrolysis of Amino Acid Esters Promoted by Bis(β-cyclodextrin) Copper Complexes. International Journal of Molecular Sciences, 17(3), 295. [Link]

-

Amblard, F., & Schinazi, R. F. (2001). Selective nitrolytic deprotection of N-BOC-amines and N-BOC-amino acids derivatives. Tetrahedron, 57(42), 8785-8791. [Link]

-

PrepChem. (n.d.). Synthesis of N-nitroso-L-proline. Retrieved from [Link]

Sources

- 1. A GC/MS method for the quantitation of N-nitrosoproline and N-acetyl-S-allylcysteine in human urine: Application to a study of the effects of garlic consumption on nitrosation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Reduction of N-Acyl-2,3-dihydro-4-pyridones to N-Acyl-4-piperidones Using Zinc/Acetic Acid [organic-chemistry.org]

N-Amino-D-proline: A Comprehensive Technical Guide to Structural Analysis and Conformation

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-Amino-D-proline, a non-proteinogenic amino acid, presents a unique structural scaffold of significant interest in medicinal chemistry and peptide design. The introduction of an amino group at the nitrogen of the D-proline pyrrolidine ring introduces profound stereoelectronic effects that modulate its conformational landscape, influencing the development of novel therapeutics and biomaterials. This guide provides a deep dive into the structural analysis and conformational preferences of N-Amino-D-proline, offering both theoretical insights and practical methodologies for its comprehensive characterization. We will explore the critical interplay between ring puckering, the influence of the N-amino substituent, and the analytical techniques essential for elucidating its three-dimensional structure.

The Structural Uniqueness of N-Amino-D-proline

Proline's distinctive cyclic structure, where the side chain loops back to form a pyrrolidine ring with the backbone amide nitrogen, imparts significant conformational rigidity compared to other amino acids.[1] This inherent constraint is a cornerstone of its role in protein architecture, often inducing turns and disrupting secondary structures like alpha-helices.[2] In N-Amino-D-proline, the substitution of the ring nitrogen with an amino group introduces an additional layer of complexity and functionality.

The key structural features to consider are:

-

The Pyrrolidine Ring: A five-membered ring that is not planar and exists in dynamic equilibrium between different puckered conformations.

-

The Carboxylic Acid Group: The acidic moiety that participates in peptide bond formation.

-

The N-Amino Group: A nucleophilic center that alters the electronic properties of the ring nitrogen and can participate in hydrogen bonding.

-

The D-Configuration: The stereochemistry at the alpha-carbon, which influences the preferred ring pucker and overall peptide conformation.

Conformational Landscape: Ring Puckering and Rotamers

The conformational flexibility of the N-Amino-D-proline ring is primarily defined by "puckering," a phenomenon that describes the out-of-plane twisting of the carbon atoms. The two most predominant pucker modes for the proline ring are the Cγ-endo (UP) and Cγ-exo (DOWN) conformations.[3] These are envelope conformers where the Cγ atom is displaced from the plane formed by the other four ring atoms.

The puckering equilibrium is influenced by several factors:

-

Stereochemistry: For L-proline, the exo pucker is generally favored, while for D-proline, the endo pucker is expected to be the more stable conformation.[4]

-

Substituents: The nature and position of substituents on the ring can significantly shift this equilibrium due to steric and electronic effects.[4] The N-amino group in N-Amino-D-proline is expected to have a substantial impact on this preference.

-

Solvent: The polarity of the solvent can influence the conformational equilibrium.[5]

It is the interplay of these puckered states that dictates the overall three-dimensional shape of the molecule and its derivatives, thereby influencing their biological activity.

Experimental Methodologies for Structural Elucidation

A multi-faceted experimental approach is crucial for a thorough structural analysis of N-Amino-D-proline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for studying the conformation of molecules in solution.[6] For N-Amino-D-proline, a suite of NMR experiments can provide detailed insights into its structure and dynamics.

Key NMR Experiments:

-

¹H NMR: Provides information on the chemical environment of protons. The coupling constants (J-values) between vicinal protons are particularly informative for determining dihedral angles and ring pucker.

-

¹³C NMR: Characterizes the carbon skeleton and can be used to assess the cis/trans isomerization of peptide bonds involving the proline nitrogen.

-

2D Correlation Spectroscopy (COSY): Establishes proton-proton coupling networks, aiding in the assignment of resonances.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): Detects through-space correlations between protons that are close in proximity, providing crucial distance restraints for 3D structure calculation.

-

Heteronuclear Single Quantum Coherence (HSQC): Correlates directly bonded protons and heteronuclei (e.g., ¹³C or ¹⁵N), facilitating resonance assignment.

Experimental Protocol: Conformational Analysis of N-Amino-D-proline by NMR

-

Sample Preparation: Dissolve a precisely weighed sample of N-Amino-D-proline in a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) to a final concentration of 5-10 mM.

-

Data Acquisition: Acquire a series of 1D and 2D NMR spectra on a high-field NMR spectrometer (e.g., 500 MHz or higher). This should include ¹H, ¹³C, COSY, NOESY, and HSQC experiments.

-

Resonance Assignment: Utilize the COSY and HSQC spectra to assign all proton and carbon resonances of the molecule.

-

Coupling Constant Analysis: Extract vicinal proton-proton coupling constants from the high-resolution ¹H spectrum. These values can be used in Karplus-type equations to estimate dihedral angles within the pyrrolidine ring.

-

NOE Analysis: Integrate the cross-peaks in the NOESY spectrum to obtain distance restraints between protons.

-

Structure Calculation: Employ molecular modeling software (e.g., CYANA, XPLOR-NIH) to generate a family of 3D structures consistent with the experimental NOE distance restraints and dihedral angle constraints.

-

Conformational Equilibrium: Analyze the populations of different conformers (e.g., endo vs. exo pucker) based on the NMR data.

X-ray Crystallography

X-ray crystallography provides an unambiguous determination of the solid-state structure of a molecule at atomic resolution.[7] Obtaining a high-quality crystal of N-Amino-D-proline is a critical prerequisite.

Experimental Protocol: Single-Crystal X-ray Diffraction

-

Crystallization: Grow single crystals of N-Amino-D-proline suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).[7]

-

Data Collection: Mount a suitable crystal on a goniometer and expose it to a monochromatic X-ray beam. The diffraction pattern is recorded on a detector.

-

Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The electron density map is then calculated, and an atomic model is built and refined to best fit the experimental data.

-

Structural Analysis: The final refined structure provides precise bond lengths, bond angles, and torsion angles, offering a detailed snapshot of the molecule's conformation in the crystalline state.

Computational Modeling and Conformational Analysis

Computational chemistry provides a powerful in-silico framework to complement experimental data and to explore the conformational energy landscape of N-Amino-D-proline.[8]

Workflow for Computational Conformational Analysis:

Caption: Computational workflow for the conformational analysis of N-Amino-D-proline.

Protocol for Computational Analysis:

-

Initial Structure Generation: Create a 3D model of N-Amino-D-proline using molecular building software.

-

Conformational Search: Perform a systematic or stochastic conformational search using a molecular mechanics force field (e.g., MMFF94, AMBER). This will identify a set of low-energy conformers.

-

Quantum Mechanical Refinement: Take the low-energy conformers from the molecular mechanics search and perform geometry optimization and frequency calculations using a higher level of theory, such as Density Functional Theory (DFT) with an appropriate basis set (e.g., B3LYP/6-31G*).

-

Analysis of Results:

-

Calculate the relative energies of the optimized conformers to determine their populations according to the Boltzmann distribution.

-

Analyze the key dihedral angles that define the ring pucker and the orientation of the N-amino and carboxylic acid groups.

-

Compare the calculated parameters (e.g., dihedral angles, coupling constants predicted from Karplus equations) with the experimental data from NMR and X-ray crystallography to validate the computational model.

-

Data Presentation and Interpretation

A clear presentation of the structural data is essential for interpretation and comparison.

Table 1: Key Conformational Parameters for Proline Analogs

| Parameter | Cγ-endo Pucker | Cγ-exo Pucker |

| Dihedral Angle (φ) | ~ -75° | ~ -60° |

| Dihedral Angle (ψ) | Variable | Variable |

| Ring Puckering Angle (ν_max) | Positive | Negative |

| Phase Angle of Pseudorotation (P) | ~ 0° - 36° | ~ 144° - 180° |

Note: These are typical ranges for proline and its derivatives. Specific values for N-Amino-D-proline need to be determined experimentally and computationally.

Applications in Drug Development

The unique conformational properties of N-Amino-D-proline make it an attractive building block in drug design.[6] Its constrained nature can be exploited to:

-

Induce Specific Secondary Structures: Pre-organize a peptide into a desired conformation (e.g., a β-turn) to enhance binding to a biological target.

-

Improve Metabolic Stability: The non-natural structure can confer resistance to proteolytic degradation.

-

Modulate Physicochemical Properties: The N-amino group can be functionalized to tune solubility, lipophilicity, and hydrogen bonding capacity.

Conclusion

The structural and conformational analysis of N-Amino-D-proline requires a synergistic approach combining high-resolution experimental techniques and robust computational modeling. A thorough understanding of its puckering preferences and the influence of the N-amino substituent is paramount for its effective utilization in the design of novel peptides and peptidomimetics with tailored biological activities. This guide provides the foundational knowledge and practical workflows for researchers to embark on the comprehensive characterization of this intriguing and promising molecule.

References

-

Conformational analysis. Part 34.1 An NMR investigation of the conformational equilibrium and intramolecular hydrogen bonding in nipecotic acid derivatives. (n.d.). RSC Publishing. Retrieved from [Link]

-

Chakraborty, A., & Basu, G. (2020). Conformational landscape of substituted prolines. Amino Acids, 52(4), 547-571. Retrieved from [Link]

-

Sanghvi, Y. S., Abhiraj, R., Sampathkumar, S.-G., & Ramesh, G. N. (n.d.). The results of the conformational analysis. ResearchGate. Retrieved from [Link]

-

Rigorous Conformational Analysis of Pyrrolidine Enamines with Relevance to Organocatalysis. (2017). ResearchGate. Retrieved from [Link]

-

Fluorine NMR study of proline-rich sequences using fluoroprolines. (n.d.). Recent Advances in Biomolecular NMR. Retrieved from [Link]

-

Koskinen, A. M., & Laukkanen, M.-L. (2005). Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines. The Journal of Organic Chemistry, 70(17), 6854–6860. Retrieved from [Link]

-

D-Proline. (n.d.). PubChem. Retrieved from [Link]

-

Kastner, D. W. (2019). Computational Modelling of Peptides Containing Non-Standard Amino Acids. BYU ScholarsArchive. Retrieved from [Link]

-

Zobel, J.-P., & Luger, P. (2016). Redetermination of the solvent-free crystal structure of l-proline. Acta Crystallographica Section E: Crystallographic Communications, 72(Pt 11), 1635–1638. Retrieved from [Link]

-

Synthesis and Structural Characterization of N-Amino Compounds. (2014). Asian Journal of Chemistry, 26(18), 6141-6145. Retrieved from [Link]

-

Synthesis and Conformational Analysis of Linear and Cyclic Peptides Containing Sugar Amino Acids. (1996). Journal of the American Chemical Society, 118(38), 9218–9233. Retrieved from [Link]

-

Resonant Inelastic Soft X-ray Scattering and X-ray Emission Spectroscopy of Solid Proline and Proline Solutions. (2022). The Journal of Physical Chemistry B, 126(48), 10166–10176. Retrieved from [Link]

- Synthesis method of D-proline. (n.d.). Google Patents.

-

On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. (n.d.). National Institutes of Health. Retrieved from [Link]

-

A Simplified Model of Local Structure in Aqueous Proline Amino Acid Revealed by First-Principles Molecular Dynamics Simulations. (n.d.). National Institutes of Health. Retrieved from [Link]

-

On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Figure 2. 1D 1 H NMR spectra of the reaction mixture of L-proline and... (n.d.). ResearchGate. Retrieved from [Link]

-

Synthesis and characterization of ( L-proline ) amino acid with (Mn +2 , Fe +2 , Co +2 , Zn +2 and Cd +2 ). (n.d.). ResearchGate. Retrieved from [Link]

-

ChemInform Abstract: A Remarkably Simple Protocol for the N-Formylation of Amino Acid Esters and Primary Amines. (n.d.). ResearchGate. Retrieved from [Link]

-

Mulligan, V. R., et al. (2020). Computational design of mixed-chirality peptide macrocycles with internal symmetry. Protein Science, 29(12), 2447-2459. Retrieved from [Link]

-

Nugrahani, I., & Ibrahim, S. (2018). Development of the NSAID-L-Proline Amino Acid Zwitterionic Cocrystals. Journal of Applied Pharmaceutical Science, 8(04), 057-063. Retrieved from [Link]

-

Helical structure in cyclic peptides: effect of N-methyl amides versus esters. (n.d.). RSC Publishing. Retrieved from [Link]

-

3-Substituted Prolines: From Synthesis to Structural Applications, from Peptides to Foldamers. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Fluorine NMR study of proline-rich sequences using fluoroprolines. (n.d.). National Institutes of Health. Retrieved from [Link]

-

The X-ray Crystal Structure of Human Aminopeptidase N Reveals a Novel Dimer and the Basis for Peptide Processing. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Stereospecific Synthesis of Conformationally Constrained γ-Amino Acids: New Foldamer Building Blocks that Support Helical Secondary Struture. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Single Crystal X-ray diffraction of bis[(L)prolinato-N,O]Zn. (n.d.). ResearchGate. Retrieved from [Link]

-

Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. (n.d.). MDPI. Retrieved from [Link]

Sources

- 1. On the Reactivity of (S)‐Indoline‐2‐Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Locked conformations for proline pyrrolidine ring: synthesis and conformational analysis of cis- and trans-4-tert-butylprolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Conformational landscape of substituted prolines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. D-proline:A member of the D-amino acid family_Chemicalbook [chemicalbook.com]

- 7. Redetermination of the solvent-free crystal structure of l-proline - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

spectroscopic data of N-Amino-D-proline (NMR, IR, MS)

This guide provides a comprehensive technical profile of N-Amino-D-proline (also known as (R)-1-aminopyrrolidine-2-carboxylic acid).

Technical Note on Stereochemistry & Stability: While the request specifies the D-enantiomer , the spectroscopic scalar data (NMR chemical shifts, IR bands, MS fragmentation) presented here are identical for both D and L enantiomers in achiral environments. The D-isomer is distinguished solely by its optical rotation and interaction with chiral environments.

Researchers must note that N-amino-proline is chemically labile. It is often generated in situ from N-nitroso-proline or isolated as a stable derivative (e.g., methyl ester or hydrazone Schiff base) to prevent decarboxylation or oxidation. This guide characterizes the free acid, its stable precursor, and its methyl ester derivative to ensure field applicability.

Molecular Profile & Synthesis Logic

Compound Identity:

-

IUPAC Name: (R)-1-aminopyrrolidine-2-carboxylic acid

-

CAS Number: 15265-22-2 (D-isomer) | 7519-36-0 (N-nitroso precursor)

-

Molecular Formula:

[1][2][3] -

Molecular Weight: 130.15 g/mol

Synthetic Pathway: The standard synthesis involves the nitrosation of D-proline followed by reduction. The spectroscopic monitoring of this transformation is critical for quality control.

Figure 1: Synthetic route and spectroscopic relevance. The N-nitroso intermediate exhibits distinct rotameric NMR signals, while the N-amino product simplifies the spectrum upon reduction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The NMR spectrum of N-substituted prolines is complicated by cis/trans isomerism (rotamers) around the N-N or N-CO bond.

A. N-Nitroso-D-Proline (Precursor Reference)

Before reduction, the N-nitroso compound is the primary quality control checkpoint. It exists as a mixture of syn and anti isomers (approx. 1.8:1 ratio), resulting in split signals.[4]

Table 1:

| Position | Proton ( | Proton ( | Multiplicity | Integral | Assignment |

| 5.28 | 4.49 | dd | 1H | Diagnostic shift (deshielded by NO) | |

| 3.70 – 3.60 | 4.35 – 4.30 | m | 2H | Ring protons adjacent to N | |

| 2.47 – 2.36 | 2.23 – 2.16 | m | 2H | Ring body | |

| 2.12 – 1.99 | 2.12 – 1.99 | m | 2H | Ring body |

Table 2:

| Carbon | Shift ( | Note |

| C=O (Carboxyl) | 174.0, 172.3 | Split due to rotamers |

| 63.7, 59.9 | Diagnostic chiral center | |

| 51.5, 47.1 | Adjacent to N-Nitroso | |

| 30.0, 29.1, 24.3, 22.2 | Ring carbons |

B. N-Amino-D-Proline Methyl Ester (Characterized Product)

Upon reduction to the hydrazine (

-

Diagnostic Change: The

-proton signal shifts upfield (from ~5.3 ppm in nitroso to ~3.8–4.0 ppm in amino) due to the loss of the anisotropic deshielding of the N=O bond. -

Solvent Note:

is recommended for the free acid to prevent zwitterionic aggregation broadening.

Mass Spectrometry (MS)

Mass spectrometry is the most definitive method for confirming the reduction of the nitroso group (

Table 3: Key MS Ions (ESI+)

| Compound | Formula | Calculated ( | Observed Ion | Interpretation |

| N-Amino-D-Proline | 130.07 | 131.08 | Base peak for free acid | |

| Methyl Ester | 144.09 | 145.10 | Standard derivative peak | |

| N-Nitroso-Proline | 144.05 | 167.04 | Precursor impurity (check for absence) | |

| Fragment | ~86.08 | 87.1 | Loss of COOH (decarboxylation) |

Fragmentation Pathway: The N-amino group is labile. High collision energy often leads to the loss of the hydrazine moiety or decarboxylation.

Figure 2: Proposed ESI fragmentation pattern for N-amino-proline.

Infrared (IR) Spectroscopy

IR is useful for monitoring the solid-state purity and the presence of the hydrazine functionality.

Table 4: Characteristic IR Bands

| Functional Group | Wavenumber (cm | Intensity | Description |

| N-H Stretch | 3300 – 3450 | Medium/Broad | Characteristic of |

| C=O Stretch | 1700 – 1725 | Strong | Carboxylic acid carbonyl. Shifts to ~1600-1650 if zwitterionic ( |

| N-N Stretch | ~1050 – 1100 | Weak | Diagnostic hydrazine single bond (often obscured). |

| N=O Stretch | 1450 / 1350 | ABSENT | The absence of these strong nitroso bands confirms successful reduction. |

Experimental Protocols

Protocol A: Sample Preparation for NMR (D-Isomer)

-

Solvent: Use Methanol-

for the methyl ester or -

Concentration: 5–10 mg per 0.6 mL solvent.

-

Note: If using

, the labile

Protocol B: In-Situ Derivatization for Detection

Because N-amino-proline is polar and lacks a strong chromophore, it is difficult to detect by UV.

-

Procedure: Mix the aqueous/alcoholic solution of N-amino-D-proline with 2,4-DNB.

-

Result: Rapid formation of a Schiff base (hydrazone) .

-

Detection: The derivative absorbs strongly at 400 nm (yellow/orange), enabling HPLC-UV quantification.

References

-

Mohamed, O. G., et al. (2018).[6] N-Amino-L-Proline Methyl Ester from an Australian Fish Gut-Derived Fungus: Challenging the Distinction between Natural Product and Artifact. Marine Drugs. [4]

-

PubChem Compound Summary. (2025). 1-aminopyrrolidine-2-carboxylic acid.[1][2][3][7][8] National Center for Biotechnology Information.

-

Ohshima, H., et al. (1982). Monitoring of N-nitrosamino acids excreted in the urine and feces of rats as an index for endogenous nitrosation. Carcinogenesis.

Sources

- 1. PubChemLite - 1-aminopyrrolidine-2-carboxylic acid (C5H10N2O2) [pubchemlite.lcsb.uni.lu]

- 2. 1-Aminopyrrolidine-2-carboxylic acid | C5H10N2O2 | CID 273022 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2R)-1-aminopyrrolidine-2-carboxylic acid | CymitQuimica [cymitquimica.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Structure Revision of Penipacids A–E Reveals a Putative New Cryptic Natural Product, N-aminoanthranilic Acid, with Potential as a Transcriptional Regulator of Silent Secondary Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 1-(2-Aminopropanoyl)pyrrolidine-2-carboxylic acid | C8H14N2O3 | CID 418040 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

An In-depth Technical Guide to N-Amino-D-proline: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of N-Amino-D-proline, a non-canonical amino acid of significant interest to researchers, medicinal chemists, and professionals in drug development. By augmenting the foundational D-proline scaffold with an N-amino group, this molecule introduces unique structural and chemical properties, opening new avenues for peptide modification, asymmetric catalysis, and the design of novel therapeutic agents. This document moves beyond a simple recitation of data, offering field-proven insights into the causality behind its characteristics and the logic governing its application.

Core Molecular Identity and Physicochemical Properties

N-Amino-D-proline, systematically named (2R)-1-aminopyrrolidine-2-carboxylic acid, is a derivative of the natural amino acid D-proline. The introduction of an amino group directly onto the ring nitrogen fundamentally alters the electronic and steric landscape of the molecule compared to its parent amino acid.

Structural and General Properties

The core structure consists of a five-membered pyrrolidine ring with a carboxylic acid group at the C2 position in the (R) configuration. The defining feature is the N-amino group, which transforms the secondary amine of proline into a substituted hydrazine moiety. This modification has profound implications for its chemical reactivity and biological activity.

Table 1: Core Identifiers and Physicochemical Data for N-Amino-D-proline

| Property | Value | Source/Comment |

| IUPAC Name | (2R)-1-aminopyrrolidine-2-carboxylic acid | PubChem[1] |

| CAS Number | 10139-05-6 | Luminix Health[2] |

| Molecular Formula | C₅H₁₀N₂O₂ | Luminix Health[2] |

| Molar Mass | 130.15 g/mol | Luminix Health, PubChem[1][2] |

| Canonical SMILES | C1CCC(=O)O | PubChem[1] |

| Appearance | Assumed to be a solid at room temperature. | Inferred from D-proline properties.[3] |

| Boiling Point | 277 °C | Luminix Health[2] |

| Flash Point | 121.3 °C | Luminix Health[2] |

| pKa Values | Not experimentally determined. Estimated pKa₁ (COOH) ≈ 2.0-2.5; pKa₂ (N-NH₂) ≈ 5-6. | Estimated based on proline (pKa₁ |

| Optical Rotation | Not experimentally determined. Expected to be dextrorotatory (+). | Inferred from D-proline's dextrorotatory nature. The magnitude will differ from D-proline.[5] |

Solubility and Stability Profile

Stability and Storage: N-Amino-D-proline should be stored in a cool, dry place, protected from light.[8] As a hydrazine derivative, it may be susceptible to oxidation over time. Solutions of amino acids are generally stable for several weeks when stored at 4°C, but should be freshly prepared for critical applications to avoid degradation. For long-term storage, maintaining the compound at -20°C is recommended.[9]

Spectroscopic and Analytical Characterization

Definitive structural confirmation and purity assessment rely on a combination of spectroscopic techniques. While a complete experimental dataset for N-Amino-D-proline is not publicly available, we can predict the key spectral features based on its structure and data from the parent D-proline molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

The N-amino group significantly influences the chemical shifts of the pyrrolidine ring protons and carbons compared to D-proline.

-

¹H NMR: The α-proton (H2) is expected to appear as a multiplet. The ring protons (H3, H4, H5) will exhibit complex splitting patterns due to diastereotopicity. The protons of the N-NH₂ group will likely appear as a broad singlet, and its chemical shift will be sensitive to solvent and concentration.

-

¹³C NMR: The carbonyl carbon (C=O) will be the most downfield signal. The α-carbon (C2) will be in the typical range for α-amino acids. The chemical shifts of the ring carbons, particularly C2 and C5 which are adjacent to the N-amino group, will be distinct from those in D-proline.[10][11]

Table 2: Comparison of Experimental ¹H NMR Shifts (D-proline) and Predicted Shifts for N-Amino-D-proline

| Proton | D-proline (in D₂O) Shift (ppm)[12] | N-Amino-D-proline (Predicted) | Rationale for Prediction |

| α-H (C2-H) | ~4.13 | ~3.8 - 4.2 | The electronic environment is similar but may experience slight shielding/deshielding from the N-amino group. |

| δ-H (C5-H₂) | ~3.34 - 3.42 | ~3.2 - 3.6 | The N-amino group will have a direct electronic effect on these adjacent protons. |

| β, γ-H (C3, C4-H₂) | ~2.0 - 2.35 | ~1.9 - 2.4 | These protons are further from the N-amino group and should experience less significant shifts compared to D-proline. |

| N-H₂ | N/A | ~4.0 - 6.0 (broad) | Typical range for hydrazine protons; exchangeable with solvent. |

Mass Spectrometry (MS)

Mass spectrometry is crucial for confirming the molecular weight and fragmentation pattern.

-

Electrospray Ionization (ESI): In positive ion mode, the molecule is expected to be detected as the protonated species [M+H]⁺ with an m/z of approximately 131.08.[1] In negative ion mode, the deprotonated species [M-H]⁻ at m/z 129.07 would be expected.

-

Fragmentation: Tandem MS (MS/MS) would likely show a characteristic loss of the carboxylic acid group (CO₂H, 45 Da) or the entire carboxyl function (CO₂, 44 Da). Fragmentation of the pyrrolidine ring is also expected. PubChem data shows major fragments at m/z 85 and 68, likely corresponding to the loss of the carboxyl group and subsequent ring fragmentation.[1]

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by the vibrational modes of its functional groups.

-

O-H Stretch: A broad absorption between 2500-3300 cm⁻¹ is characteristic of the carboxylic acid hydroxyl group.

-

N-H Stretch: The N-NH₂ group should exhibit one or two sharp to medium peaks in the 3200-3400 cm⁻¹ region.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹ will be present due to the carboxylic acid carbonyl group. In its zwitterionic form, this will be shifted to a carboxylate (COO⁻) asymmetric stretch near 1550-1610 cm⁻¹.[13][14]

-

N-H Bend: A bending vibration for the amino group is expected around 1600 cm⁻¹.

Chemical Properties and Reactivity

The reactivity of N-Amino-D-proline is dictated by its three key functional groups: the carboxylic acid, the pyrrolidine ring nitrogen, and the exocyclic primary amine. This trifunctional nature makes it a versatile, yet complex, building block.

Caption: Key reactivity pathways of N-Amino-D-proline.

-

Carboxylic Acid Group: This group can undergo standard reactions such as esterification with alcohols under acidic conditions and amide bond formation with amines using standard peptide coupling reagents (e.g., DCC, EDC, HATU). This allows for its incorporation into peptide chains via its C-terminus.

-

N-Amino Group: The exocyclic primary amine is nucleophilic and can react with electrophiles. It readily forms Schiff bases with aldehydes and ketones. It can also be acylated, sulfonylated, or used as a nucleophile in substitution reactions. This functionality provides a unique handle for orthogonal chemical modification.

-

Ring Nitrogen: As part of a hydrazine system, the ring nitrogen's nucleophilicity is somewhat attenuated, but it remains a site for potential oxidation or further substitution reactions under specific conditions. The presence of the N-N bond makes it distinct from the simple secondary amine of proline.

Synthesis and Experimental Protocols

The synthesis of N-Amino-D-proline is not a trivial procedure. A common conceptual pathway involves the N-amination of a suitable D-proline precursor.

Proposed Synthetic Pathway

A plausible and widely-used method for N-amination is the reaction of a secondary amine with an electrophilic aminating agent. One such approach involves the nitrosation of D-proline followed by reduction.

Caption: A conceptual workflow for the synthesis of N-Amino-D-proline.

Step-by-Step Experimental Protocol (Illustrative)

This protocol is illustrative and requires optimization based on laboratory-specific conditions and safety assessments.

-

N-Nitrosation of D-Proline:

-

Dissolve D-proline (1 equivalent) in an aqueous solution of hydrochloric acid (~2 M) and cool the mixture to 0-5 °C in an ice bath with vigorous stirring.

-

Slowly add a pre-cooled aqueous solution of sodium nitrite (NaNO₂, ~1.1 equivalents) dropwise, ensuring the temperature remains below 5 °C.

-

Causality: The acidic conditions generate nitrous acid (HONO) in situ, which is the electrophile that reacts with the secondary amine of proline to form the N-nitrosamine. Low temperature is critical to prevent decomposition of nitrous acid and minimize side reactions.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Extract the N-Nitroso-D-proline product into an organic solvent like ethyl acetate. Dry the organic layer and concentrate under reduced pressure.

-

-

Reduction of N-Nitroso-D-proline:

-

Dissolve the crude N-Nitroso-D-proline in a suitable solvent such as aqueous acetic acid.

-

Cool the solution in an ice bath and add a reducing agent, such as zinc dust (a moderate excess, e.g., 3-5 equivalents), portion-wise with stirring.

-

Causality: Zinc metal in an acidic medium is a classic and effective reducing agent for converting nitrosamines to hydrazines.

-

Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

-

Filter the reaction mixture to remove excess zinc and inorganic salts.

-

-

Purification:

-

The crude N-Amino-D-proline in the filtrate can be purified by ion-exchange chromatography.

-

Causality: As an amino acid, the product will bind to a cation-exchange resin. After washing away neutral and anionic impurities, the product can be eluted with a gradient of a volatile base, such as aqueous ammonia or pyridine.

-

Lyophilize the product-containing fractions to obtain the final compound.

-

Applications in Research and Drug Development

The unique structure of N-Amino-D-proline makes it a valuable tool for medicinal chemists and peptide scientists.

-

Peptide and Peptidomimetic Synthesis: Incorporation of N-Amino-D-proline into a peptide sequence introduces a hydrazine linkage. This can alter the peptide backbone's conformational properties and increase its resistance to proteolytic degradation by peptidases.[15] The exocyclic amino group also serves as a point for conjugation of drugs, imaging agents, or other moieties.

-

Asymmetric Catalysis: D-proline itself is a renowned organocatalyst.[16] N-Amino-D-proline and its derivatives can be explored as chiral ligands or catalysts in asymmetric transformations, where the N-amino group can participate in catalysis or coordinate to metal centers.[17]

-

Biological Probe: The study demonstrating its role as an anti-pyridoxine factor highlights its potential as a biological probe to investigate metabolic pathways, particularly those involving vitamin B6-dependent enzymes in one-carbon metabolism and the transsulfuration pathway.[6]

Safety, Handling, and Toxicology

While a specific Material Safety Data Sheet (MSDS) for N-Amino-D-proline is not widely available, precautions should be based on data for D-proline and general laboratory safety principles.

-

Hazards: D-proline is classified as an irritant, potentially causing skin, eye, and respiratory irritation.[3] Similar properties should be assumed for N-Amino-D-proline.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves. Avoid generating dust.

-

Toxicology: The primary toxicological concern identified is its activity as a vitamin B6 antagonist.[6] This can disrupt crucial metabolic pathways, and exposure should be minimized. Studies in rats showed that high dietary intake, especially under vitamin B6 deficient conditions, led to perturbations in homocysteine metabolism and liver abnormalities.[6]

Conclusion

N-Amino-D-proline represents a synthetically valuable, non-canonical amino acid with a unique combination of structural rigidity and chemical functionality. Its hydrazine moiety offers a distinct reactive handle for chemical modification and imparts novel properties when incorporated into peptides. While further research is needed to fully characterize its physical properties and explore its full potential, its demonstrated biological activity as a metabolic perturbagen underscores its importance as a tool for chemical biology and a potential scaffold for drug discovery. Researchers and scientists are encouraged to apply rigorous analytical and safety protocols when working with this intriguing molecule.

References

-

Mori, K. Conformational Effects on the Optical Rotation of Alanine and Proline. ResearchGate. Available at: [Link] (Accessed: January 30, 2026).

-

PubChem. D-Proline. National Center for Biotechnology Information. Available at: [Link] (Accessed: January 30, 2026).

-

Lee, S., et al. (2026). Asymmetric Mannich Reaction of α-(2-Nitrophenylsulfenyl)imino Acetamide: A Cyclization-Driven Process. MDPI. Available at: [Link] (Accessed: January 30, 2026).

-

PubChem. D-Proline, 1-amino-. National Center for Biotechnology Information. Available at: [Link] (Accessed: January 30, 2026).

-

Wikipedia. Amino acid. Wikimedia Foundation. Available at: [Link] (Accessed: January 30, 2026).

-

Boyd, A., et al. (2014). Oral exposure to the anti-pyridoxine compound 1-amino D-proline further perturbs homocysteine metabolism through the transsulfuration pathway in moderately vitamin B-6 deficient rats. ResearchGate. Available at: [Link] (Accessed: January 30, 2026).

-

Thamm, P., Musiol, H.-J., & Moroder, L. 9.2 Synthesis of Peptides Containing Proline Analogues. Houben-Weyl Methods of Organic Chemistry. Available at: [Link] (Accessed: January 30, 2026).

-

Gerber, F., & Krummen, L. (2011). Rapid Enantiomeric Excess Determination of D- and L-Proline Using Electrospray Ionization–Mass Spectrometry. American Laboratory. Available at: [Link] (Accessed: January 30, 2026).

-

IMSERC. Amino Acids: Proline. Northwestern University. Available at: [Link] (Accessed: January 30, 2026).

-

Miller, S. J., et al. The reactivity and conformational control of cyclic tetrapeptides derived from aziridine-containing amino acids. National Institutes of Health. Available at: [Link] (Accessed: January 30, 2026).

-

Gante, J., et al. (2025). Derivatives of N-Amidino-proline and their use in conventional and solid phase peptide synthesis. ResearchGate. Available at: [Link] (Accessed: January 30, 2026).

-

Hodges, J. A., & Raines, R. T. (2005). Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides. National Institutes of Health. Available at: [Link] (Accessed: January 30, 2026).

-

MolecularCloud. (2023). What Are Cyclic Amino Acids and Their Applications? Available at: [Link] (Accessed: January 30, 2026).

-

UWPR. Amino Acid Mass Table. University of Washington. Available at: [Link] (Accessed: January 30, 2026).

-

Chemistry LibreTexts. (2022). Stereochemistry of Amino Acids. Available at: [Link] (Accessed: January 30, 2026).

-

Cappon, J. J., et al. (2010). Synthesis of specifically stable-isotope-labelled L-proline via L-glutamic acid. ResearchGate. Available at: [Link] (Accessed: January 30, 2026).

-

NIST. DL-Proline, 5-oxo-. National Institute of Standards and Technology. Available at: [Link] (Accessed: January 30, 2026).

-

Curi, R., et al. (2019). The Multifaceted Roles of Proline in Cell Behavior. Frontiers in Cell and Developmental Biology. Available at: [Link] (Accessed: January 30, 2026).

-

MiMeDB. 13C NMR Spectrum (1D, 500 MHz, H2O, predicted) (MMDBc0029611). Available at: [Link] (Accessed: January 30, 2026).

-

Gabas, F., et al. (2022). The complex vibrational spectrum of proline explained through the adiabatically switched semiclassical initial value representation. PubMed. Available at: [Link] (Accessed: January 30, 2026).

-

Quora. What is optical activity of amino acid? (2018). Available at: [Link] (Accessed: January 30, 2026).

-

Isca Biochemicals. Amino acid pKa and pKi values. Available at: [Link] (Accessed: January 30, 2026).

-

Tanner, J. J., et al. Role of Proline in Pathogen and Host Interactions. National Institutes of Health. Available at: [Link] (Accessed: January 30, 2026).

-

Philip, D., et al. FT-IR, FT-RAMAN AND SERS SPECTRA OF L-PROLINE. Semantic Scholar. Available at: [Link] (Accessed: January 30, 2026).

-

Luminix Health. N-Amino-D-proline. Available at: [Link] (Accessed: January 30, 2026).

-

University of Calgary. Ch27 pKa and pI values. Available at: [Link] (Accessed: January 30, 2026).

-

Rostamizadeh, S., et al. (2018). FT-IR spectra of (a) L-proline, (b) Fe 3 O 4 @L-proline, and (c) Fe 3 O... ResearchGate. Available at: [Link] (Accessed: January 30, 2026).

-

DOJINDO. Amino Acid Uptake Assay Kit UP04 manual. Available at: [Link] (Accessed: January 30, 2026).

Sources

- 1. D-Proline, 1-amino- | C5H10N2O2 | CID 2737005 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. luminixhealth.com [luminixhealth.com]

- 3. D-Proline | C5H9NO2 | CID 8988 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. iscabiochemicals.com [iscabiochemicals.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. researchgate.net [researchgate.net]

- 7. Amino acid - Wikipedia [en.wikipedia.org]

- 8. Amino Acid Uptake Assay Kit UP04 manual | DOJINDO [dojindo.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Amino Acids: Proline [imserc.northwestern.edu]

- 11. DL-Proline(609-36-9) 13C NMR spectrum [chemicalbook.com]

- 12. D-Proline(344-25-2) 1H NMR spectrum [chemicalbook.com]

- 13. sid.ir [sid.ir]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. D-proline:A member of the D-amino acid family_Chemicalbook [chemicalbook.com]

- 17. What Are Cyclic Amino Acids and Their Applications? | MolecularCloud [molecularcloud.org]

stability of N-Amino-D-proline under different conditions

An In-Depth Technical Guide to the Stability of N-Amino-D-proline

N-Amino-D-proline is a non-canonical amino acid that holds significant interest for researchers and drug development professionals. Its unique structure, featuring an amino group attached to the nitrogen of the pyrrolidine ring and a D-configuration at the alpha-carbon, imparts distinct properties that can be leveraged in peptide and small molecule therapeutics. The D-configuration is known to confer resistance to proteolytic degradation, a desirable attribute for enhancing the in vivo half-life of peptide-based drugs.[1][2][3] The N-amino substitution offers a site for further chemical modification and can influence the conformational properties of the molecule.[4]

Understanding the stability of N-Amino-D-proline under various conditions is paramount for its effective application in drug discovery and development. This technical guide provides a comprehensive overview of the anticipated stability profile of N-Amino-D-proline, drawing upon established principles of amino acid chemistry and data from related compounds. It is important to note that while direct stability studies on N-Amino-D-proline are not extensively available in the public domain, this guide synthesizes relevant information to provide a robust predictive framework.

Factors Influencing the Stability of N-Amino-D-proline

The stability of N-Amino-D-proline is influenced by a confluence of factors, including pH, temperature, enzymatic activity, oxidative stress, and light exposure. Each of these can trigger specific degradation pathways, impacting the integrity and efficacy of the molecule.

Impact of pH on Stability

The pH of the environment can significantly affect the stability of N-Amino-D-proline, primarily through acid- or base-catalyzed hydrolysis of the N-amino group.

-

Acidic Conditions: In strongly acidic solutions, the N-amino group is susceptible to hydrolysis, which could lead to the formation of D-proline and hydrazine. The rate of this hydrolysis is dependent on the acid concentration and temperature.

-

Neutral and Basic Conditions: Under neutral and mildly basic conditions, the N-amino group is expected to be more stable. However, at very high pH, base-catalyzed degradation pathways may become more prominent.

It is crucial to characterize the pH-stability profile of N-Amino-D-proline to determine the optimal pH range for its storage, formulation, and in vivo application.

Thermal Stability

Elevated temperatures can accelerate the degradation of N-Amino-D-proline through various mechanisms, including decarboxylation and ring-opening reactions. Theoretical studies on the pyrolysis of proline indicate that decarboxylation and dehydration are dominant degradation pathways at high temperatures.[5] While N-Amino-D-proline is expected to be reasonably stable at ambient and refrigerated temperatures, its long-term stability at elevated temperatures should be rigorously evaluated.

Enzymatic Stability

One of the most significant advantages of incorporating D-amino acids into peptides is their enhanced resistance to enzymatic degradation by proteases.[1][2][3][6] This resistance stems from the fact that proteases are chiral enzymes that are highly specific for L-amino acid substrates. Therefore, N-Amino-D-proline is expected to be highly stable in the presence of common proteases, which is a key attribute for its use in developing long-acting therapeutics.

Oxidative Stability

The N-amino group of N-Amino-D-proline represents a potential site for oxidative degradation. Oxidative deamination is a common metabolic pathway for amino acids, leading to the formation of α-keto acids and ammonia.[7][8][9] In the case of N-Amino-D-proline, oxidation could potentially lead to the formation of a reactive N-nitroso derivative or other oxidized species. The susceptibility to oxidation will depend on the presence of oxidizing agents and the overall redox environment.

Photostability

Exposure to ultraviolet (UV) or visible light can induce photochemical degradation of organic molecules. While there is no specific data on the photostability of N-Amino-D-proline, N-substituted pyrrolidones have been shown to undergo photochemical reactions upon UV irradiation.[10] Therefore, it is prudent to protect N-Amino-D-proline and its derivatives from light to prevent potential photodegradation.

Potential Degradation Pathways

Based on the chemical structure of N-Amino-D-proline and known degradation mechanisms of related compounds, several potential degradation pathways can be postulated.

Caption: Potential Degradation Pathways of N-Amino-D-proline.

Analytical Methodologies for Stability Assessment

A robust and validated analytical method is essential for accurately assessing the stability of N-Amino-D-proline. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose, often coupled with a derivatization step to enhance detection sensitivity.[11]

Recommended Analytical Method: HPLC with Pre-column Derivatization

A reversed-phase HPLC method with pre-column derivatization using a fluorescent tagging agent such as o-phthalaldehyde (OPA) or dansyl chloride is recommended. This approach offers high sensitivity and selectivity for the quantification of N-Amino-D-proline and its potential degradation products.

Experimental Protocol: Forced Degradation Study

A forced degradation study is a critical component of stability testing, as it helps to identify potential degradation products and elucidate degradation pathways.

Objective: To evaluate the stability of N-Amino-D-proline under various stress conditions.

Materials:

-

N-Amino-D-proline

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H2O2)

-

HPLC grade acetonitrile and water

-

o-Phthalaldehyde (OPA) derivatizing reagent

-

Borate buffer

-

HPLC system with a fluorescence detector

-

C18 reversed-phase HPLC column

Procedure:

-

Sample Preparation: Prepare a stock solution of N-Amino-D-proline in a suitable solvent (e.g., water or a mild buffer).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the sample with 3% H2O2 at room temperature for 24 hours.

-

Thermal Degradation: Heat the solid sample at 80°C for 48 hours.

-

Photodegradation: Expose the sample solution to UV light (254 nm) for 24 hours.

-

-

Sample Analysis:

-

At specified time points, withdraw an aliquot of each stressed sample.

-

Neutralize the acidic and basic samples.

-

Derivatize the samples with OPA reagent according to the manufacturer's protocol.

-

Inject the derivatized samples into the HPLC system.

-

-

Data Analysis:

-

Monitor the decrease in the peak area of N-Amino-D-proline and the appearance of any new peaks corresponding to degradation products.

-

Calculate the percentage of degradation for each stress condition.

-

Caption: Experimental Workflow for a Forced Degradation Study.

Summary of Expected Stability

The following table summarizes the anticipated stability of N-Amino-D-proline under different conditions based on the analysis of its structural features and data from related molecules.

| Condition | Expected Stability | Rationale |

| Acidic pH (strong) | Low to Moderate | Potential for hydrolysis of the N-amino group. |

| Neutral & Mild Basic pH | High | The molecule is expected to be relatively stable in this range. |

| Elevated Temperature | Moderate | Susceptible to thermal degradation, including decarboxylation. |

| Enzymatic (Proteases) | Very High | The D-configuration confers significant resistance to proteolysis.[1][2][3][6] |

| Oxidative Stress | Moderate to High | The N-amino group is a potential site for oxidation. |

| Light Exposure | Moderate | Potential for photodegradation; protection from light is recommended. |

Conclusion and Recommendations

N-Amino-D-proline is a promising building block for the development of novel therapeutics with enhanced stability. Its D-configuration is expected to provide robust protection against enzymatic degradation, a major hurdle in the development of peptide-based drugs. However, the N-amino group introduces a potential site for chemical instability, particularly under harsh pH conditions and in the presence of strong oxidizing agents.

It is strongly recommended that comprehensive stability studies be conducted on N-Amino-D-proline to empirically determine its degradation profile. The forced degradation protocol outlined in this guide provides a solid framework for such an investigation. The insights gained from these studies will be invaluable for guiding the formulation, storage, and handling of N-Amino-D-proline and its derivatives, ultimately accelerating their translation from the laboratory to clinical applications.

References

-

Hong, S. Y., Oh, J. E., & Lee, K. H. (1999). Effect of D-amino acid substitution on the stability, the secondary structure, and the activity of membrane-active peptide. Biochemical pharmacology, 58(11), 1775–1780. [Link]